![molecular formula C7H17NO2 B13137032 1,1-Dimethoxy-N,2-dimethylpropan-2-amine](/img/structure/B13137032.png)
1,1-Dimethoxy-N,2-dimethylpropan-2-amine
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Overview
Description
1,1-Dimethoxy-N,2-dimethylpropan-2-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanamine, featuring two methoxy groups and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine typically involves the reaction of 2,2-dimethylpropanal with dimethylamine in the presence of methanol. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:
[ \text{2,2-Dimethylpropanal} + \text{Dimethylamine} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts such as acidic resins may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-N,2-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Forms halogenated derivatives and other substituted compounds.
Scientific Research Applications
1,1-Dimethoxy-N,2-dimethylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The methoxy and dimethylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxypropan-2-one: Similar structure but lacks the dimethylamino group.
2,2-Dimethoxypropane: Another related compound with different functional groups.
N,N-Dimethylacetamide dimethyl acetal: Shares the dimethylamino and methoxy groups but has a different core structure.
Uniqueness
1,1-Dimethoxy-N,2-dimethylpropan-2-amine is unique due to the combination of its methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1,1-Dimethoxy-N,2-dimethylpropan-2-amine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H17N1O2
- Molecular Weight: 145.22 g/mol
This compound features two methoxy groups and a dimethylamino group, which are critical for its biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Interaction: The compound has been shown to modulate enzyme activity by acting as a ligand that binds to specific sites on enzymes, influencing their catalytic functions.
- Receptor Binding: It interacts with neurotransmitter receptors, which can lead to alterations in neurotransmitter release and modulation of synaptic transmission .
Pharmacological Effects
Study 1: Anxiolytic Activity
A study conducted on quinoxaline derivatives highlighted the anxiolytic potential of structurally related compounds. The results indicated that modifications in the methoxy and dimethylamino groups could enhance anxiolytic effects in animal models .
Study 2: Anticancer Activity
Research focusing on dimethylamine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. These findings underscore the potential of this compound in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,1-Dimethoxypropan-2-one | Lacks dimethylamino group | Limited CNS activity |
N,N-Dimethylacetamide dimethyl acetal | Contains similar functional groups | Moderate enzyme interaction |
2,2-Dimethoxypropane | Different functional groups | Minimal pharmacological activity |
The unique combination of methoxy and dimethylamino groups in this compound contributes to its distinct biological profile compared to these similar compounds.
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1,1-dimethoxy-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-7(2,8-3)6(9-4)10-5/h6,8H,1-5H3 |
InChI Key |
CMXHBBWAUKGTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC)OC)NC |
Origin of Product |
United States |
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